Acid Blue 45

Übersicht

Beschreibung

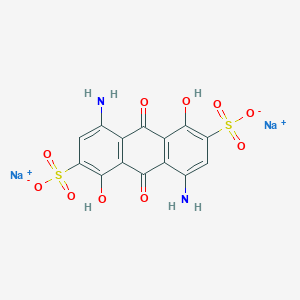

Acid Blue 45, also known as this compound, is a useful research compound. Its molecular formula is C14H8N2Na2O10S2 and its molecular weight is 474.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Adsorptive Entfernung aus wässrigen Lösungen

Acid Blue 45 wird in Studien zur Entfernung von Farbe aus wässrigen Lösungen verwendet . Der Farbstoff reagiert positiv auf die Adsorption an vorgeformten Flocken aus Eisensulfat, Mangansulfat und Manganchlorid . Die maximale Farbentfernung von Eisensulfat-, Mangansulfat- und Manganchloridflocken betrug 90 %, 85 % bzw. 65 % .

Umweltsanierung

Der Farbstoff wird in der Forschung zur Umweltsanierung eingesetzt . Die globale Industrialisierung hat zur Freisetzung großer Mengen potenziell toxischer, mutagener und xenobiotischer Verbindungen in die Biosphäre geführt . This compound wird in Studien verwendet, um Methoden zur Entfernung dieser gefährlichen Schadstoffe zu entwickeln .

Abwasserbehandlung in der Textilindustrie

This compound wird in Studien zur Behandlung von Abwasser aus der Textilindustrie verwendet . Die Textilindustrie verwendet synthetische Farbstoffe und entlädt Millionen von Litern unbehandelten Abwassers, das schädliche Farbstoffabwässer enthält, in die Gewässer . This compound wird in der Forschung verwendet, um effektive Behandlungsprozesse für dieses Abwasser zu entwickeln .

Photokatalytische Zersetzung

This compound wird in Studien zur photokatalytischen Zersetzung von Farbstoffen verwendet

Wirkmechanismus

Target of Action

Acid Blue 45 is primarily used as a fluorescent dye . Its primary targets are the materials it is intended to dye The dye binds to these materials, resulting in a change in their color.

Mode of Action

The mode of action of this compound involves the interaction of the dye with its targets, leading to a change in their color . The dye molecules attach to the target material, often through ionic or covalent bonds, and impart their color to the material. The exact nature of these interactions and the resulting changes can vary widely and are influenced by factors such as the chemical composition of the target material and the specific conditions under which the dyeing process is carried out.

Biochemical Pathways

As a dye, this compound does not directly participate in biochemical pathways within living organisms. Its primary function is to impart color to materials. When used in biological research, the dye can be used to highlight specific structures or substances, aiding in their visualization and study .

Result of Action

The primary result of the action of this compound is the color change it imparts to the materials it dyes . This can aid in the visualization of these materials, particularly in research settings. The specific molecular and cellular effects of the dye can vary depending on the nature of the material being dyed and the conditions under which the dyeing process is carried out.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the temperature and pH of the dyeing solution, the presence of other chemicals, and the nature of the material being dyed . Optimizing these and other factors can help to ensure the effective and stable binding of the dye to its targets.

Biologische Aktivität

Acid Blue 45, also known as C.I. This compound or disodium 4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonate, is an anthraquinone dye widely used in various applications including textiles and biological staining. This article explores its biological activity, focusing on its degradation pathways, toxicity, and interactions with biological systems.

- Molecular Formula : C14H8N2Na2O10S2

- Molecular Weight : 474.3 g/mol

- CAS Number : 2861-02-1

- IUPAC Name : Disodium 4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonate

The dye contains multiple polar functional groups such as -OH and -SO3Na, which facilitate its interactions with various substrates and biological systems .

Biological Activity and Toxicity

This compound exhibits varying degrees of toxicity and biological activity depending on concentration and exposure conditions. Research indicates that it can induce oxidative stress in aquatic organisms and has been linked to cytotoxic effects in mammalian cell lines.

Toxicity Studies

- Aquatic Toxicity : Studies have shown that this compound can be toxic to fish species at concentrations as low as 10 mg/L. The dye disrupts cellular functions leading to increased mortality rates in sensitive species .

- Cytotoxicity : In vitro studies using human cell lines demonstrated that this compound can induce apoptosis at concentrations exceeding 50 µg/mL. The mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative damage .

Biodegradation Pathways

Biodegradation of this compound is crucial for mitigating its environmental impact. Microbial degradation studies have identified specific bacterial strains capable of breaking down the dye through enzymatic pathways.

Key Findings from Research

- Microbial Consortia : A study demonstrated that a consortium of bacteria could achieve over 80% decolorization of this compound within five days. The primary enzymes involved included laccase and manganese peroxidase .

- Enzymatic Mechanisms : The degradation pathway typically involves the reduction of azo bonds facilitated by azoreductases, leading to the formation of less toxic metabolites .

Case Study 1: Decolorization Efficiency

A recent study evaluated the decolorization efficiency of this compound using various microbial strains:

| Microbial Strain | Decolorization Rate (%) | Time (days) |

|---|---|---|

| Bacterial Strain A | 84% | 5 |

| Fungal Strain B | 90% | 6 |

| Mixed Culture | 92% | 4 |

This data highlights the effectiveness of mixed cultures in degrading this compound compared to single strains .

Case Study 2: Environmental Impact Assessment

An environmental assessment conducted in a textile manufacturing area revealed that this compound concentrations in wastewater often exceeded safe limits (0.1 mg/L). Subsequent treatment using microbial bioreactors reduced dye levels significantly, demonstrating the potential for bioremediation strategies in industrial applications .

Eigenschaften

IUPAC Name |

disodium;4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O10S2.2Na/c15-3-1-5(27(21,22)23)11(17)9-7(3)13(19)10-8(14(9)20)4(16)2-6(12(10)18)28(24,25)26;;/h1-2,17-18H,15-16H2,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSALIDVQXCHFEG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=C1S(=O)(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C=C3N)S(=O)(=O)[O-])O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2Na2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

128-86-9 (Parent) | |

| Record name | C.I. 63010 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002861021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90889462 | |

| Record name | C.I. Acid Blue 45 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2861-02-1 | |

| Record name | C.I. 63010 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002861021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Anthracenedisulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Blue 45 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID BLUE 45 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y5526NL81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.